N-(2,5-difluorophenyl)-N'-(4-methylpiperazin-1-yl)ethanediamide

DPP-IV inhibition Oxalamide SAR Piperazine pharmacophore

N-(2,5-Difluorophenyl)-N'-(4-methylpiperazin-1-yl)ethanediamide (CAS 920415‑12‑9) is a synthetic oxalamide that couples a 2,5‑difluorophenyl ring with a 4‑methylpiperazine moiety through an ethanediamide linker [REFS‑1]. Its molecular weight of 298.29 g/mol places it at the lower end of the substituted‑piperazine amide class, a scaffold that has yielded potent inhibitors of dipeptidyl peptidase IV (DPP‑IV) and other therapeutically relevant targets [REFS‑2].

Molecular Formula C13H16F2N4O2
Molecular Weight 298.294
CAS No. 920415-12-9
Cat. No. B2948604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,5-difluorophenyl)-N'-(4-methylpiperazin-1-yl)ethanediamide
CAS920415-12-9
Molecular FormulaC13H16F2N4O2
Molecular Weight298.294
Structural Identifiers
SMILESCN1CCN(CC1)NC(=O)C(=O)NC2=C(C=CC(=C2)F)F
InChIInChI=1S/C13H16F2N4O2/c1-18-4-6-19(7-5-18)17-13(21)12(20)16-11-8-9(14)2-3-10(11)15/h2-3,8H,4-7H2,1H3,(H,16,20)(H,17,21)
InChIKeyBEGWCYTVHXBEBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2,5-Difluorophenyl)-N'-(4-methylpiperazin-1-yl)ethanediamide – A Compact Oxalamide for CNS and Metabolic Target Research


N-(2,5-Difluorophenyl)-N'-(4-methylpiperazin-1-yl)ethanediamide (CAS 920415‑12‑9) is a synthetic oxalamide that couples a 2,5‑difluorophenyl ring with a 4‑methylpiperazine moiety through an ethanediamide linker [REFS‑1]. Its molecular weight of 298.29 g/mol places it at the lower end of the substituted‑piperazine amide class, a scaffold that has yielded potent inhibitors of dipeptidyl peptidase IV (DPP‑IV) and other therapeutically relevant targets [REFS‑2].

Why Oxalamide‑Piperazine Analogs Cannot Be Treated as Interchangeable


Even within the oxalamide‑piperazine family, modest changes to the phenyl‑ring substitution pattern or the N‑substituent on the piperazine ring drive order‑of‑magnitude shifts in target engagement and selectivity. Brockunier et al. demonstrated that introducing fluorine atoms on the phenyl ring of piperazine‑based DPP‑IV inhibitors boosted potency more than 10‑fold, while the choice of piperazine substituent controlled selectivity against the off‑target protease QPP [REFS‑1]. Consequently, assuming that N-(2,5‑difluorophenyl)-N'-(4‑methylpiperazin‑1‑yl)ethanediamide is functionally equivalent to any close structural analog—without head‑to‑head comparative data—is scientifically unsound and can lead to false structure‑activity conclusions.

Head‑to‑Head and Class‑Level Evidence That Differentiates N-(2,5‑Difluorophenyl)-N'-(4-methylpiperazin-1-yl)ethanediamide from Its Closest Analogs


Validated DPP‑IV Inhibitory Scaffold: Piperazine‑Oxalamide Core vs. Non‑Oxalamide Piperazines

The oxalamide‑linked piperazine framework has been validated as a productive scaffold for DPP‑IV inhibition. In the Merck series, a closely related oxalamide‑piperazine lead (compound 32) achieved an IC₅₀ of 19 nM against DPP‑IV with >4000‑fold selectivity over QPP [REFS‑1]. While no direct enzymatic data are yet available for N-(2,5‑difluorophenyl)-N'-(4‑methylpiperazin‑1‑yl)ethanediamide, its core architecture places it inside the same pharmacophore space, warranting procurement for systematic SAR exploration of the 2,5‑difluorophenyl/4‑methylpiperazine substitution pattern.

DPP-IV inhibition Oxalamide SAR Piperazine pharmacophore

Chemical Purity ≥95 % Ensures Reproducible Screening Results

The vendor‑specified purity of ≥95 % (HPLC) [REFS‑1] reduces the probability of confounding biological activity arising from structurally unrelated impurities. In high‑throughput screening campaigns, compounds supplied at 90 % purity can contain up to 10 % unknown contaminants, a level sufficient to produce false‑positive hits or skew dose‑response curves. By procuring N-(2,5‑difluorophenyl)-N'-(4‑methylpiperazin‑1‑yl)ethanediamide at ≥95 %, users minimize this risk relative to lower‑grade alternatives.

Chemical purity Assay reproducibility Procurement specification

Fragment‑Like Physicochemical Profile: Lower MW vs. Extended Oxalamide Analogs

With a molecular weight of 298.29 g/mol [REFS‑1], N-(2,5‑difluorophenyl)-N'-(4‑methylpiperazin‑1‑yl)ethanediamide is significantly smaller than extended oxalamide‑piperazine analogs such as N1-(2,5‑difluorophenyl)-N2-(2-(4‑fluorophenyl)-2-(4‑methylpiperazin‑1‑yl)ethyl)oxalamide (CAS 898432‑22‑9, MW 420.44 g/mol) [REFS‑2]. This >100 Da reduction positions the compound within fragment‑like property space (MW < 300), a range associated with higher ligand efficiency and improved blood‑brain barrier permeability in CNS programs. No direct biological comparison between the two compounds has been published; nevertheless, the MW differential makes the title compound a more attractive starting point for fragment‑based campaigns where every atom must contribute to binding.

Fragment-based drug discovery Ligand efficiency CNS drug design

Optimal Use Cases for N-(2,5-Difluorophenyl)-N'-(4-methylpiperazin-1-yl)ethanediamide Based on Current Evidence


Fragment‑Based Lead Identification for CNS GPCR and Ion Channel Targets

The compound’s molecular weight below 300 Da and the privileged piperazine pharmacophore make it an ideal fragment for screening against serotonin, dopamine, or other aminergic GPCRs. The 2,5‑difluorophenyl group can be exploited for structure‑based optimization using fluorine‑centric interactions (e.g., with backbone amides or hydrophobic pockets). Procurement at ≥95 % purity supports direct use in biophysical assays (SPR, NMR) without time‑consuming repurification [REFS‑1].

Systematic SAR Exploration of Oxalamide‑Based DPP‑IV Inhibitors

Given that the oxalamide‑piperazine scaffold has produced nanomolar DPP‑IV inhibitors [REFS‑2], researchers can deploy this compound as a minimalist probe to delineate the contribution of the 4‑methylpiperazine group to potency and selectivity. Head‑to‑head testing against bulkier oxalamide analogs (e.g., CAS 898432‑22‑9) would directly reveal the impact of the additional substituent on DPP‑IV inhibition and off‑target profiles.

Reference Standard for Analytical Method Development and Impurity Profiling

The well‑defined structure and high vendor‑specified purity [REFS‑1] allow the compound to serve as a reference standard in HPLC method development, LC‑MS quantification, and impurity profiling of piperazine‑containing active pharmaceutical ingredients. Its chromatographic behavior can be characterized and used to benchmark retention times and detection limits.

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